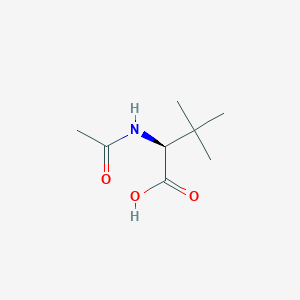

(2S)-2-acetamido-3,3-dimethylbutanoic acid

CAS No.: 22146-59-4

Cat. No.: VC4528267

Molecular Formula: C8H15NO3

Molecular Weight: 173.212

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22146-59-4 |

|---|---|

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.212 |

| IUPAC Name | (2S)-2-acetamido-3,3-dimethylbutanoic acid |

| Standard InChI | InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1 |

| Standard InChI Key | WPPXAQGLXQAVTE-ZCFIWIBFSA-N |

| SMILES | CC(=O)NC(C(=O)O)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S)-2-acetamido-3,3-dimethylbutanoic acid, reflects its stereochemistry:

-

A secondary acetamido group () at the C2 position.

-

Two methyl groups () at the C3 position, creating a sterically hindered tertiary carbon.

-

A carboxylic acid () at the C1 position.

The (2S) configuration ensures chirality, critical for interactions in biological systems. The SMILES notation and InChIKey provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Registry Number | 22146-59-4 | |

| Molecular Formula | ||

| Molecular Weight | 173.212 g/mol | |

| Solubility | Not fully characterized | |

| Storage Conditions | -20°C for long-term stability |

The limited solubility data underscore the need for further experimental characterization.

Synthesis and Manufacturing Approaches

Chemical Synthesis

Industrial routes often begin with tert-leucine derivatives, leveraging chiral resolution techniques. A notable method involves:

-

Reductive Amination: Using and ketone precursors to form the amino acid backbone.

-

Acetylation: Introducing the acetamido group via acetic anhydride or acetyl chloride.

-

Chiral Resolution: Enzymatic or chromatographic separation of enantiomers .

Rodrigalvarez et al. demonstrated C(sp³)-H bond activation in tertiary alkylamines using palladium catalysts, a strategy applicable to synthesizing branched amino acids like this compound.

Biocatalytic Methods

Enzymatic hydrolysis of racemic precursors offers enantioselective advantages. For example:

-

Protease from Bacillus licheniformis (Alkalase®) hydrolyzes (±)-N-acetyl-tert-leucine chloroethyl ester to yield D-tert-leucine, a structural analog .

-

Aminoacylase from Aspergillus sp. removes acetyl groups post-synthesis, enabling dynamic kinetic resolution .

Table 2: Comparison of Synthesis Strategies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Chemical | Scalable, well-established | Requires chiral resolution | Moderate (43%) |

| Biocatalytic | High enantioselectivity | Substrate specificity | 5–11% |

Applications in Pharmaceutical Research

Chiral Building Blocks

The compound’s steric bulk and chirality make it valuable for synthesizing protease inhibitors and peptidomimetics. For instance:

-

BACE-1 Inhibitors: Key intermediates in drugs like NB-544 and NB-533 for Alzheimer’s disease target β-secretase .

-

Antiviral Agents: Modified amino acids enhance metabolic stability in peptide-based therapeutics .

Catalysis and Materials Science

The acetamido group participates in ligand design for asymmetric catalysis. For example, palladium complexes with chiral amino acid ligands facilitate C–H functionalization reactions.

Future Research Directions

-

Solubility Studies: Systematic analysis in aqueous and organic solvents.

-

In Vivo Toxicity: Preclinical assessments for therapeutic applications.

-

Novel Catalysts: Developing earth-abundant metal catalysts for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume